
N-(6-Bromo-2-benzothiazolyl)-N'-(2-(diethylamino)ethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom attached to the benzothiazole ring and a diethylaminoethyl group attached to the ethanediamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide typically involves the following steps:
Formation of 6-Bromo-2-benzothiazole: This intermediate can be synthesized by bromination of 2-benzothiazole using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or chloroform.
Preparation of N-(2-(diethylamino)ethyl)ethanediamide: This intermediate can be synthesized by reacting diethylamine with ethylenediamine in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide.
Coupling Reaction: The final step involves coupling 6-Bromo-2-benzothiazole with N-(2-(diethylamino)ethyl)ethanediamide using a suitable catalyst such as palladium on carbon or copper(I) iodide in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives with hydrogenated benzothiazole ring.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the bromine atom.
科学研究应用
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
相似化合物的比较
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide can be compared with other similar compounds, such as:
N-(6-Chloro-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Fluoro-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with a fluorine atom instead of bromine.
N-(6-Iodo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
属性
CAS 编号 |
104388-99-0 |
|---|---|
分子式 |
C15H19BrN4O2S |
分子量 |
399.3 g/mol |
IUPAC 名称 |
N'-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]oxamide |
InChI |
InChI=1S/C15H19BrN4O2S/c1-3-20(4-2)8-7-17-13(21)14(22)19-15-18-11-6-5-10(16)9-12(11)23-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,21)(H,18,19,22) |
InChI 键 |
IEBKTXLHFAXMMB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


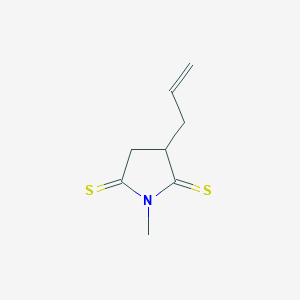
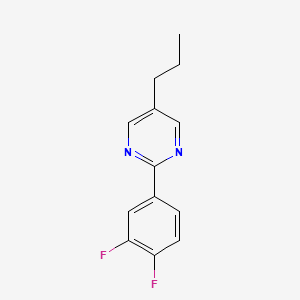
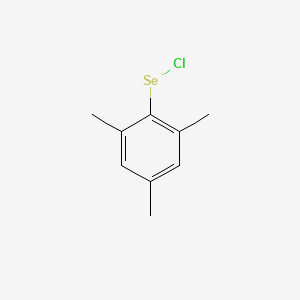
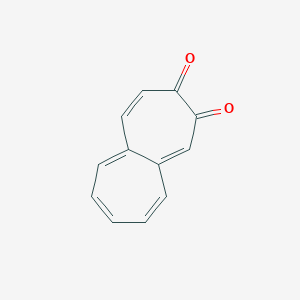
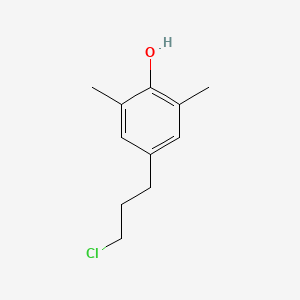
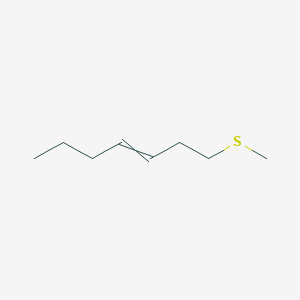
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
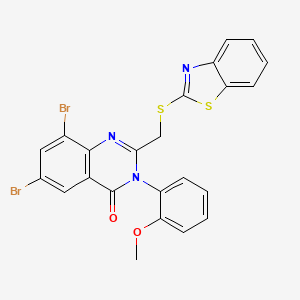
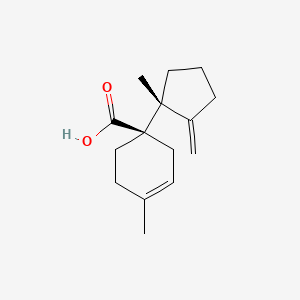

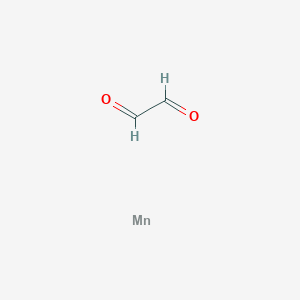
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)

